4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine typically involves the reaction of piperazine derivatives with butylamine derivatives under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include ethanol and methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine undergoes various types of chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated compounds as reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated compounds
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives .
Scientific Research Applications
4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biochemical effects . The exact pathways involved are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine apart from similar compounds is its unique structure, which allows it to interact with a broader range of molecular targets. This makes it particularly valuable in research applications where versatility and specificity are required .
Properties
IUPAC Name |
N'-[2-[4-(4-aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H33N5/c15-5-1-3-7-17-8-10-19-13-11-18(12-14-19)9-4-2-6-16/h17H,1-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEINHNNMKLHSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN)CCNCCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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